molecular formula C11H15FOS B7995763 3-Fluoro-4-n-pentoxythiophenol

3-Fluoro-4-n-pentoxythiophenol

Cat. No.: B7995763
M. Wt: 214.30 g/mol
InChI Key: UWGPHUBRACUVLY-UHFFFAOYSA-N
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Description

3-Fluoro-4-n-pentoxythiophenol: is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-n-pentoxythiophenol typically involves the introduction of a fluorine atom and a pentoxy group onto a thiophenol backbone. One common method includes the nucleophilic substitution reaction where a suitable thiophenol derivative is reacted with a fluorinating agent and a pentoxy group donor under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents and may require the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-n-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or the pentoxy group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, and the pentoxy group can be replaced with other alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated or de-pentoxylated thiophenol derivatives.

    Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-n-pentoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-n-pentoxythiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pentoxy group contribute to the compound’s binding affinity and specificity. The thiophenol moiety can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Fluoro-4-methoxythiophenol: Similar structure but with a methoxy group instead of a pentoxy group.

    4-Fluoro-3-n-pentoxythiophenol: Similar structure but with different positioning of the fluorine and pentoxy groups.

    3-Fluoro-4-ethoxythiophenol: Similar structure but with an ethoxy group instead of a pentoxy group.

Uniqueness: 3-Fluoro-4-n-pentoxythiophenol is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkoxy chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-2-3-4-7-13-11-6-5-9(14)8-10(11)12/h5-6,8,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGPHUBRACUVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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